7-Bromo-3-benzofuranone
Description
Significance of Benzofuranone Core Structures in Medicinal Chemistry and Organic Synthesis
The benzofuranone core is a privileged scaffold in medicinal chemistry, forming the structural basis for numerous compounds with a wide spectrum of pharmacological properties. Research has consistently demonstrated that benzofuran (B130515) and its derivatives exhibit potent activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and antiviral effects. rsc.orgnih.gov This broad range of biological activities has cemented the importance of the benzofuranone nucleus in drug discovery and development. rsc.org
In the realm of organic synthesis, benzofuranone derivatives are highly valued as versatile building blocks. rsc.org Their structure allows for various chemical modifications, such as substitution reactions, which enable the synthesis of more complex molecules with potentially enhanced biological efficacy. The ability to functionalize the benzofuranone core at different positions is crucial for developing structure-activity relationships (SAR) and optimizing lead compounds.
Table 1: Reported Biological Activities of Benzofuranone Derivatives
| Biological Activity | Reference |
|---|---|
| Anticancer | rsc.org |
| Antimicrobial | rsc.org |
| Anti-inflammatory | rsc.orgresearchgate.net |
| Antiviral | nih.gov |
| Antioxidant | rsc.orgresearchgate.net |
| Analgesic | researchgate.net |
| Antipsychotic | researchgate.net |
| Anti-parasitic | researchgate.net |
Overview of Brominated Benzofuranone Derivatives in Contemporary Research
The introduction of a bromine atom onto the benzofuranone scaffold can significantly influence the molecule's physicochemical properties and biological activity. Halogenation, and specifically bromination, is a common strategy in medicinal chemistry to enhance the potency and selectivity of drug candidates. nih.gov
Brominated benzofuranone derivatives have been the subject of various research endeavors. For instance, the brominated analog of noscapine (B1679977), a microtubule-modulating anticancer agent, has shown effectiveness against drug-resistant tumors. nih.gov The bromine atom in these derivatives can also serve as a handle for further chemical modifications through reactions like palladium-catalyzed coupling, allowing for the creation of diverse analog series. mdpi.com Studies have indicated that the presence and position of halogen substituents on the benzofuranone ring can be critical for cytotoxic activity against cancer cells. mdpi.com For example, certain brominated derivatives have demonstrated significant antiproliferative effects against various cancer cell lines, including breast and lung cancer.
Research Avenues and Future Directions for 7-Bromo-3-benzofuranone Studies
The specific compound, this compound, presents several intriguing avenues for future research. Its chemical structure, featuring a bromine atom at the 7-position of the benzofuranone core, makes it a valuable intermediate for the synthesis of novel derivatives. The bromine atom can be replaced through various substitution reactions, opening the door to a wide range of functionalizations.
Future studies could focus on several key areas:
Synthesis of Novel Analogs: Utilizing the reactivity of the bromine atom to create a library of 7-substituted benzofuranone derivatives. This would enable a comprehensive exploration of the structure-activity relationships associated with modifications at this position.
Biological Screening: Evaluating the synthesized analogs for a broad range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Given the known activities of other brominated benzofuranones, this is a promising area of investigation.
Mechanism of Action Studies: For any identified active compounds, detailed mechanistic studies will be crucial to understand how they exert their biological effects. This could involve investigating their interactions with specific enzymes or cellular pathways.
Computational Modeling: In silico studies, such as molecular docking, can be employed to predict the binding affinities of this compound derivatives with various biological targets, guiding the rational design of more potent compounds. researchgate.netnih.gov
The exploration of this compound and its potential derivatives holds significant promise for the discovery of new chemical probes and therapeutic leads. Continued research in this area will undoubtedly contribute to the broader understanding of benzofuranone chemistry and its applications in medicinal science.
Structure
3D Structure
Properties
IUPAC Name |
7-bromo-1-benzofuran-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrO2/c9-6-3-1-2-5-7(10)4-11-8(5)6/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGCVLLXCJNKGCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=C(O1)C(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90399773 | |
| Record name | 7-BROMO-3-BENZOFURANONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90399773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
519018-52-1 | |
| Record name | 7-BROMO-3-BENZOFURANONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90399773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-bromo-2,3-dihydro-1-benzofuran-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 7 Bromo 3 Benzofuranone and Its Analogues
Strategies for the Construction of the Benzofuranone Ring System
The formation of the benzofuranone core is a critical step that has been achieved through several catalytic and non-catalytic methods. These strategies often employ transition metals or organocatalysts to facilitate ring closure and control stereochemistry.
Copper catalysis has proven to be a versatile tool for the synthesis of benzofuranone rings. These reactions often proceed through cascade mechanisms, allowing for the construction of complex molecules in a single pot. One notable method involves the copper-catalyzed radical cascade of para-quinone methides with azodiisobutyronitrile (AIBN) and water. rsc.org In the presence of a catalyst like copper(I) iodide (CuI), this reaction proceeds through a sequence of 1,6-conjugate addition, C-C bond cleavage, cyano-insertion, cyclization, and hydrolysis to yield cyano-containing benzofuran-2(3H)-ones. rsc.org
Another approach utilizes a copper-catalyzed cascade involving alkynylation, cyclization, and isomerization of aurone-derived azadienes with terminal alkynes. dicp.ac.cn This method, employing a catalyst system such as Cu(CH3CN)4BF4/XantPhos, efficiently produces benzofuran-fused 1,2-dihydropyridines, which can be subsequently converted to benzofuro[3,2-b]pyridines. dicp.ac.cn Additionally, copper-mediated oxidative annulation of phenols and unactivated internal alkynes provides a direct route to various benzofuran (B130515) derivatives. rsc.org Classical routes also involve the intermolecular cyclization of 2-halophenols with alkynes, often catalyzed by copper. researchgate.net
| Catalyst System | Substrates | Product Type | Key Features |
| CuI (20 mol%) | para-Quinone methides, AIBN, H₂O | Cyano-containing benzofuran-2(3H)-ones | Radical cascade reaction; C-C bond cleavage and cyano-insertion. rsc.org |
| Cu(CH₃CN)₄BF₄/XantPhos | Aurone-derived azadienes, Terminal alkynes | Benzofuran-fused 1,2-dihydropyridines | Cascade alkynylation/cyclization/isomerization. dicp.ac.cn |
| Copper-mediated | Phenols, Unactivated internal alkynes | Benzofuran derivatives | Oxidative annulation. rsc.org |
| Copper-catalyzed | o-Iodophenols, Aryl acetylenes | 2-Arylbenzo[b]furans | Tandem Sonogashira coupling-cyclization. researchgate.net |
Organocatalysis offers a powerful strategy for the enantioselective synthesis of chiral benzofuranones, particularly those with a fully substituted quaternary stereocenter at the C2 position. A highly efficient method utilizes an N-Heterocyclic Carbene (NHC)-catalyzed intramolecular Stetter reaction. mdpi.com Promoted by terpene-derived triazolium salts, this approach uses β,β-disubstituted Michael acceptors to construct the five-membered ring, yielding a series of chiral 2,2-disubstituted benzofuran-3(2H)-one derivatives with excellent enantioselectivities, often up to 99% ee. mdpi.com
Another strategy involves the organocatalytic alkylation of benzofuranones with nitroallylic acetates, which allows for the asymmetric synthesis of 2,2-disubstituted products. amanote.com Furthermore, quinine-derived bifunctional urea (B33335) catalysts have been employed in highly enantioselective [3 + 2] annulation reactions between 3-alkylidene benzofuranones and N-2,2,2-trifluoroethylisatin ketimines. rsc.org This method provides complex spiro[benzofuran-pyrrolidine]indolinedione structures with high yields and excellent stereocontrol. rsc.org
| Catalyst Type | Reaction | Product | Yield | Enantioselectivity (ee) |
| Terpene-derived triazolium salts (NHC) | Intramolecular Stetter reaction | Chiral 2,2-disubstituted benzofuran-3(2H)-ones | High | Up to 99% mdpi.com |
| Quinine-derived urea | [3 + 2] Annulation | Spiro[benzofuran-pyrrolidine]indolinediones | Up to 98% | Up to 99:1 er rsc.org |
Annulation reactions provide effective pathways to construct fused-ring systems incorporating the benzofuranone moiety. A phosphine-catalyzed [4+2] annulation of tetrahydrobenzofuranone-derived allenoates and benzofuran-derived azadienes has been developed to create complex decahydro-2H-naphtho[1,8-bc]furan derivatives. researchgate.net Benzofuran-derived azadienes also serve as four-atom components in [4+3] cycloaddition reactions to produce benzofuran-fused seven-membered rings. researchgate.net
In a different approach, a Rh/Co relay catalysis enables a C-H functionalization/annulation of N-aryloxyacetamides with propiolic acids, yielding benzofuran-3(2H)-one scaffolds that contain a quaternary center. organic-chemistry.org Palladium-catalyzed dearomative [3 + 2] cycloaddition of nitrobenzofurans is another powerful technique for building complex heterocyclic structures. nih.gov
A diverse array of other cyclization methods has been developed for benzofuranone synthesis. A classical and common strategy involves the intramolecular Friedel–Crafts-type condensation of an α-phenoxycarbonyl compound to form the furanoid ring. oregonstate.edu The regiochemical outcome of such reactions is a key consideration, often influenced by the substitution pattern of the starting material. oregonstate.edu
Modern protocols include:
Diels-Alder Based Cascades : A reaction between 3-hydroxy-2-pyrones and nitroalkenes, promoted by a Lewis acid (e.g., AlCl₃) and a protic acid (e.g., TFA), can produce benzofuranones with a high degree of regioselectivity. oregonstate.edunsf.gov
Radical Cyclization : Single-electron transfer from 2-azaallyl anions to 2-iodo aryl allenyl ethers can initiate a radical cyclization cascade, followed by intermolecular coupling, to form complex benzofurylethylamine derivatives. nih.gov
Palladium-Catalyzed Reactions : The oxidative cyclization of ortho-cinnamyl phenols using a catalyst like [PdCl₂(CH₃CN)₂] affords functionalized 2-benzyl benzo[b]furans. organic-chemistry.org
Lewis and Brønsted Acid Catalysis : Iron chloride has been used as a Lewis acid to catalyze the ring-closing reaction of trifluoromethylselenolating reagents with alkynyl benzenes. nih.gov Brønsted acids can catalyze the ring-transformation of annulated benzofuran derivatives into medium-sized lactones through a retro-Claisen-type C–C bond cleavage. researchgate.net
Regioselective Bromination Techniques for Benzofuranone Scaffolds
The introduction of a bromine atom at a specific position on the benzofuranone ring is crucial for synthesizing compounds like 7-Bromo-3-benzofuranone. The regioselectivity of bromination is highly dependent on the reaction conditions and the substrate's electronic properties.
Electrochemical bromination of benzofuran has been shown to be a highly regioselective process. researchgate.net By carefully selecting the solvent system and bromide salt, substitution can be directed to specific positions on the benzene (B151609) ring. For instance, electrolysis of benzofuran in an acetic acid/water mixture containing ammonium (B1175870) bromide (NH₄Br) leads to smooth substitution at the C5-position to give 5-bromobenzofuran. researchgate.net Continuing the electrolysis allows for the formation of 5,7-dibromobenzofuran (B1609846) as the sole product. researchgate.net This demonstrates that the C7 position is susceptible to electrophilic bromination, providing a viable route for the synthesis of 7-bromo substituted scaffolds.
Selective bromination has also been achieved on related benzofuran systems, such as 1-(3-benzofuranyl)-2-phenylethanones, to prepare 3,5-dibromo-4-hydroxyphenyl and 3-bromo-4-methoxyphenyl derivatives, highlighting the ability to control bromination patterns on associated aromatic rings. researchgate.net
| Method | Reagent/Conditions | Position(s) Brominated | Product Example |
| Electro-bromination | NH₄Br in AcOH/H₂O (100/1), 2 F/mol | C5 | 5-Bromobenzofuran researchgate.net |
| Electro-bromination | NH₄Br in AcOH/H₂O (100/1), 4 F/mol | C5, C7 | 5,7-Dibromobenzofuran researchgate.net |
Derivatization Strategies for the this compound Framework
Once the this compound core is synthesized, it can be further modified to create a library of analogues. The carbonyl group and the bromo-substituent are primary sites for derivatization.
The benzofuranone moiety can be readily transformed into a substituted benzofuran. nsf.gov For example, the carbonyl group can undergo a Wittig olefination to introduce an alkylidene substituent at the C3 position. nsf.gov Alternatively, the ketone can be converted into an enol triflate, which is a versatile intermediate for cross-coupling reactions. nsf.gov This triflate can undergo:
Sonogashira Coupling : To introduce alkynyl groups at the C2 position. nsf.gov
Suzuki-Miyaura Coupling : To introduce aryl groups at the C2 position. nsf.gov
The bromine atom at the C7 position also serves as a handle for further functionalization, primarily through palladium-catalyzed cross-coupling reactions, allowing for the introduction of various aryl, alkyl, or alkynyl groups. Furthermore, related bromo-derivatives have been used as precursors for more complex molecules; for instance, a bromomethyl group on a benzofuran ring can be a site for introducing further functionality. nih.govresearchgate.net
Substituent Introduction on the Benzofuranone Ring System
The introduction of various functional groups onto the benzofuranone scaffold is a critical step in developing analogues of this compound. This allows for systematic studies of structure-activity relationships. Methodologies often focus on achieving high regioselectivity to control the precise placement of substituents on both the benzene and furanone rings.
Key strategies for substituent introduction include intramolecular cyclizations of appropriately substituted precursors and direct C-H functionalization. For instance, a common approach involves the cyclization of α-phenoxycarbonyl compounds to form the five-membered furanone ring. oregonstate.edu The regiochemical outcome of such cyclizations can be controlled by the substitution pattern of the starting material; for example, when both ortho positions on the phenyl ring are unsubstituted, the reaction often favors the sterically less-hindered product. oregonstate.edu
Catalysis plays a pivotal role in these synthetic routes. Transition-metal catalysis and metal-free conditions have been developed for C-C and C-O bond-forming processes. nih.gov Iron(III)-catalyzed halogenation followed by a metal-mediated O-arylation is one effective one-pot method for preparing highly substituted benzofurans. nih.gov Furthermore, direct oxidative aromatic C-O bond formation, mediated by FeCl3, can construct the benzofuranone ring from electron-rich aryl ketones. nih.gov The choice of catalyst, such as various Lewis acids (e.g., AlCl3, boron trifluoride) or protic acids (e.g., trifluoroacetic acid), can significantly influence reaction rates and yields. oregonstate.edu
A direct method for introducing a bromine atom, analogous to the 7-bromo substitution, involves the reaction of a benzofuranone precursor with N-bromosuccinimide (NBS). For example, bromine was successfully introduced into the methyl group of a 7-acetyl-5,6-dimethoxy-3-methylbenzofuran-2-carboxylate derivative by reacting it with NBS in a carbon tetrachloride solvent. nih.gov This highlights a specific method for halogenation, a key step in synthesizing compounds like this compound.
| Method | Reagents/Catalysts | Type of Substitution | Reference |
| Lewis Acid-Promoted Cyclization | AlCl3, Boron trifluoride (BF3), Trifluoroacetic acid (TFA) | Formation of the benzofuranone ring with programmable substitution patterns. | oregonstate.edu |
| Iron-Catalyzed Halogenation/Cyclization | FeCl3, Copper catalyst | Halogenation and subsequent C-O bond formation to build the ring. | nih.gov |
| Direct Bromination | N-Bromosuccinimide (NBS) in CCl4 | Introduction of a bromine atom onto an existing substituent on the ring. | nih.gov |
| Palladium-Catalyzed Oxidative Annulation | Pd(II) catalyst | Cyclization of o-cinnamyl phenols to form 2-benzyl benzofurans. | nih.gov |
Side-Chain Functionalization and Conjugation Strategies
Beyond modifying the core ring system, the functionalization of side-chains attached to the benzofuranone nucleus is a powerful strategy for creating diverse analogues. This approach allows for the introduction of a wide array of chemical moieties, leading to hybrid molecules with potentially synergistic biological effects. nih.gov
One prominent strategy is the palladium-catalyzed C-H functionalization, which enables the direct installation of various substituents at specific positions. For example, using an 8-aminoquinoline (B160924) directing group, a wide range of aryl and heteroaryl substituents can be efficiently introduced at the C3 position of a benzofuran scaffold. nih.gov Following this C-H arylation, the directing group can be cleaved and the side-chain can be further diversified in a one-pot operation through transamidation chemistry. This process involves converting the initial amide into an N-acyl-Boc-carbamate intermediate, which then reacts with a different amine to form a new amide derivative. nih.gov This modular approach provides expedient access to libraries of C3-substituted benzofuran-2-carboxamides. nih.gov
Conjugation involves linking the benzofuranone core to other distinct chemical scaffolds known for their biological relevance. Recent studies have focused on creating hybrid derivatives by combining benzofuran with moieties such as chalcone, triazole, piperazine (B1678402), and imidazole (B134444). nih.gov For instance, a series of novel chalcones, specifically 3-aryl-1-(5-bromo-1-benzofuran-2-yl)-2-propenones, were designed and synthesized to explore their activities. rsc.org Similarly, linking the benzofuran nucleus to N-aryl piperazine has been explored to create hybrid compounds. rsc.orgscienceopen.com These conjugation strategies aim to leverage the combined properties of each molecular component. nih.gov The modification of side-chains is a versatile method for creating libraries of compounds suitable for biological screening, where even simple changes can lead to a large number of derivatives with a common core structure. nih.gov
| Strategy | Key Reaction | Attached Moiety/Functional Group | Reference |
| C-H Arylation & Transamidation | Palladium-catalyzed C-H arylation followed by one-pot, two-step transamidation. | Diverse aryl and heteroaryl groups at the C3 position; various amide side-chains. | nih.gov |
| Chalcone Conjugation | Synthesis of 3-aryl-1-(benzofuran-2-yl)-2-propenones. | Chalcone scaffold. | rsc.org |
| Piperazine Conjugation | Synthesis of hybrids between benzofuran and N-aryl piperazine. | N-aryl piperazine. | nih.govscienceopen.com |
| Triazole/Imidazole Conjugation | Creation of hybrid molecules. | Triazole and imidazole rings. | nih.gov |
Reactivity Profiles and Advanced Chemical Transformations of 7 Bromo 3 Benzofuranone
Nucleophilic Addition Reactions Involving the Carbonyl Moiety
The carbonyl group at the 3-position of 7-Bromo-3-benzofuranone is a primary site for nucleophilic attack. These reactions typically proceed via the formation of a tetrahedral intermediate, which can then be protonated to yield an alcohol or undergo further transformations.
Nucleophilic addition reactions involve the attack of a nucleophile on the electrophilic carbon atom of the carbonyl group. libretexts.org This process leads to the rehybridization of the carbon from sp2 to sp3, forming a tetrahedral alkoxide intermediate. libretexts.org Subsequent protonation of this intermediate yields an alcohol.
The reactivity of the carbonyl group in this compound allows for a variety of transformations. For instance, reduction of the ketone with agents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4) furnishes the corresponding secondary alcohol, 7-bromo-3-benzofuranol. Conversely, oxidation can lead to the formation of 7-bromo-3-benzofurancarboxylic acid.
Furthermore, the carbonyl moiety can participate in condensation reactions. For example, aldol (B89426) condensation reactions with suitable partners can occur, leading to the formation of α,β-unsaturated ketones. google.com
A summary of common nucleophilic addition reactions and the resulting products is presented in the table below.
| Reaction Type | Reagent(s) | Product |
| Reduction | Sodium borohydride (NaBH4) or Lithium aluminum hydride (LiAlH4) | 7-bromo-3-benzofuranol |
| Oxidation | Strong oxidizing agents | 7-bromo-3-benzofurancarboxylic acid |
| Aldol Condensation | Aldehydes or ketones in the presence of a base | α,β-unsaturated ketone derivatives |
Electrophilic Substitution Reactions on the Aromatic Ring
The benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution (EAS) reactions. The existing substituents—the bromine atom and the furanone ring—direct the position of incoming electrophiles.
The bromine atom at the 7-position is an electron-withdrawing group, which generally deactivates the aromatic ring towards electrophilic attack. However, its presence can enhance the reactivity at adjacent positions for further functionalization. The interplay of electronic effects from both the bromine and the fused furanone ring dictates the regioselectivity of these substitutions. nih.gov
For instance, bromination of benzofuranone derivatives can be controlled to achieve specific substitution patterns. The conditions for such reactions, including the choice of brominating agent (e.g., N-bromosuccinimide or Br2) and solvent, are crucial for minimizing the formation of polybrominated side products.
The table below outlines the directing effects of the substituents on the aromatic ring of this compound.
| Substituent | Position | Electronic Effect | Directing Influence |
| Bromine | 7 | Electron-withdrawing, deactivating | Ortho, para-directing |
| Furanone Ring | Fused | Electron-withdrawing, deactivating | Meta-directing (relative to the carbonyl) |
Cross-Coupling Reactions for C-C and C-Heteroatom Bond Formation
The bromine atom at the 7-position of this compound provides a handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in the synthesis of complex organic molecules.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. fishersci.esmt.com This method is widely used to form biaryl linkages. For this compound, Suzuki-Miyaura coupling allows for the introduction of various aryl and heteroaryl substituents at the 7-position. nih.gov The choice of palladium catalyst, such as Pd(PPh3)4, and ligands like SPhos or XPhos can be optimized to enhance reactivity, especially with sterically hindered substrates.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction facilitates the formation of carbon-nitrogen bonds by coupling the aryl bromide with an amine. wikipedia.org This is a powerful tool for synthesizing arylamines, which are prevalent in pharmaceuticals. wikipedia.orgresearchgate.net The reaction can be applied to this compound to introduce primary or secondary amine functionalities at the 7-position. researchgate.netrsc.org
Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to form a C(sp2)-C(sp) bond. wikipedia.orgorganic-chemistry.org This method is instrumental in the synthesis of arylalkynes. gold-chemistry.org this compound can undergo Sonogashira coupling to introduce alkynyl groups at the 7-position, which can then be further elaborated. walisongo.ac.id
The table below summarizes these key cross-coupling reactions.
| Reaction Name | Coupling Partner | Catalyst System | Bond Formed |
| Suzuki-Miyaura Coupling | Boronic acid/ester | Palladium catalyst (e.g., Pd(PPh3)4), Base | C-C (aryl-aryl) |
| Buchwald-Hartwig Amination | Amine | Palladium catalyst, Base | C-N |
| Sonogashira Coupling | Terminal alkyne | Palladium catalyst, Copper(I) co-catalyst, Base | C-C (aryl-alkynyl) |
Ring-Closing Metathesis in Spiroannulated Benzofuranone Synthesis
While direct involvement of this compound in ring-closing metathesis (RCM) is not extensively documented, its derivatives are valuable precursors for the synthesis of spiroannulated benzofuranones. These spirocyclic structures are of interest in medicinal chemistry. nih.gov
The general strategy involves the functionalization of a benzofuranone scaffold to introduce two alkenyl chains. Subsequent RCM, typically catalyzed by a ruthenium-based catalyst (e.g., Grubbs' catalyst), leads to the formation of a new ring fused in a spirocyclic manner to the benzofuranone core.
For instance, a synthetic route could involve the alkylation of a phenolic precursor to introduce an alkenyl ether, followed by the formation of the benzofuranone ring and subsequent introduction of a second alkenyl group. The final RCM step would then yield the desired spiroannulated product. The synthesis of novel spirocyclic 3-benzofuranones has been achieved through multi-step procedures, highlighting the utility of benzofuranone derivatives in constructing complex architectures. nih.govmdpi.com
Cascade and Domino Reactions Utilizing Benzofuranone Intermediates
Cascade reactions, also known as domino reactions, are powerful synthetic strategies where a series of intramolecular reactions occur sequentially in a single pot, often triggered by a single event. wikipedia.org Benzofuranone intermediates, including those derived from this compound, can participate in such complex transformations.
N-heterocyclic carbene (NHC)-catalyzed cascade reactions have been developed for the synthesis of spirobenzofuranone derivatives. nih.gov These reactions can involve multiple components and proceed through a sequence of steps such as Michael addition, aldol reaction, and cyclization. nih.gov
For example, a three-component reaction of aldehydes and benzofuran-3-ones, catalyzed by an NHC, can lead to the formation of spirobenzofuran-3-one derivatives with high diastereoselectivity. nih.gov The reaction proceeds through the formation of key intermediates that undergo a domino Michael-aldol-lactonization sequence. nih.gov
Furthermore, palladium-catalyzed cascade reactions involving alkynes-substituted precursors, which can be derived from bromo-hydroxy benzaldehydes, have been used to synthesize dihydrobenzofurans. rsc.org These reactions can proceed via a 1,5-Pd/H shift mechanism. rsc.org
The table below provides an overview of cascade reactions involving benzofuranone intermediates.
| Reaction Type | Catalyst | Key Steps | Product Type |
| NHC-catalyzed three-component annulation | N-Heterocyclic Carbene (NHC) | Michael addition, Aldol reaction, Cyclization | Spiro-bicyclic benzofuran-3-ones |
| Palladium-catalyzed cascade | Palladium catalyst | 1,5-Pd/H shift, Cyclization | Dihydrobenzofurans |
Spectroscopic Characterization and Structural Elucidation in Academic Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds like 7-Bromo-3-benzofuranone. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework.
¹H NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms within the molecule. For this compound, the aromatic protons exhibit distinct signals. The proton adjacent to the bromine atom is typically deshielded and appears as a doublet in the range of 7.5–8.0 ppm. In a derivative, 2-(4-Methylbenzylidene)-1-(7'-bromobenzofuran-3-one), the proton at the 7-position of the benzofuranone ring shows a triplet at 7.08 ppm. researchgate.net The methylene (B1212753) protons (H2) on the furanone ring are expected to appear as a singlet. In related benzofuranone structures, these protons can be found at varying chemical shifts depending on the solvent and substituents. For instance, in 4,6-dimethoxy-3(2H)-benzofuranone, the H2 protons appear as a singlet at 4.66 ppm in DMSO-d6. google.com
Table 1: Representative ¹H NMR Data for this compound and Related Structures
| Compound | Solvent | Chemical Shift (δ ppm) and Multiplicity | Assignment | Reference |
|---|---|---|---|---|
| This compound | - | 7.5–8.0 (d) | Aromatic proton adjacent to Br | |
| 2-(4-Methylbenzylidene)-1-(7'-bromobenzofuran-3-one) | CDCl₃ | 7.08 (t, J=7.7 Hz) | H-7' | researchgate.net |
Note: Chemical shifts can vary based on solvent, concentration, and temperature. msu.edu The data presented is illustrative.
¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. The carbonyl carbon (C3) of the benzofuranone core is a key diagnostic signal, typically appearing around 170 ppm. The carbon atom attached to the bromine (C7) will also have a characteristic chemical shift. In brominated aromatic systems, the carbon directly bonded to bromine can be shifted upfield or downfield depending on other substituents and electronic effects. stackexchange.com The other aromatic and furanone carbons will appear at distinct chemical shifts, allowing for a full assignment of the carbon framework.
Table 2: Illustrative ¹³C NMR Data for the Benzofuranone Core
| Carbon Atom | Typical Chemical Shift Range (δ ppm) | Notes | Reference |
|---|---|---|---|
| C3 (C=O) | ~170 | Carbonyl carbon | |
| C7 (C-Br) | Varies | Influenced by the heavy atom effect of bromine and other substituents | stackexchange.com |
| Aromatic Carbons | 110-160 | Specific shifts depend on substitution pattern | msu.edu |
To unambiguously assign all proton and carbon signals and to understand the connectivity between atoms, advanced 2D NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other, typically through two or three bonds. emerypharma.com For this compound, COSY would show correlations between adjacent aromatic protons, helping to confirm their relative positions.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. emerypharma.com It is invaluable for assigning the carbon signals based on the already assigned proton spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two or three bonds. emerypharma.com This is crucial for piecing together the entire molecular structure, for example, by correlating the methylene protons at C2 with the carbonyl carbon at C3 and with carbons in the aromatic ring.
These advanced techniques are essential for confirming the structure of novel or complex derivatives of this compound synthesized in research settings.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₈H₅BrO₂), the expected molecular ion peaks would correspond to its monoisotopic mass. nih.gov Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in roughly a 1:1 ratio, the mass spectrum will show a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (M+ and M+2).
High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the molecular formula. rsc.org The fragmentation pattern observed in the mass spectrum gives further structural information. Common fragmentation pathways for benzofuranones may involve the loss of CO, Br, or other small fragments, providing clues to the molecule's connectivity.
Table 3: Mass Spectrometry Data for this compound
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₈H₅BrO₂ | nih.govmatrixscientific.com |
| Molecular Weight ( g/mol ) | 213.03 | nih.gov |
| Monoisotopic Mass (Da) | 211.94729 | nih.gov |
Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. rsc.org For this compound, the most prominent feature in the IR spectrum is the strong absorption band corresponding to the stretching vibration of the carbonyl (C=O) group of the ketone. This peak is typically observed in the range of 1700-1740 cm⁻¹. mdpi.com
Other characteristic absorption bands include those for the aromatic C=C stretching vibrations (around 1450-1600 cm⁻¹), the C-O-C stretching of the furanone ring, and the C-Br stretching vibration, which appears at lower frequencies. rsc.orgscispace.com
Table 4: Key IR/FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| Ketone (C=O) | Stretching | 1700-1740 | mdpi.com |
| Aromatic (C=C) | Stretching | 1450-1600 | scispace.com |
| Ether (C-O-C) | Stretching | 1100-1300 | scispace.com |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is used to determine its optical properties. beilstein-journals.org The UV-Vis spectrum of this compound is characterized by absorption bands corresponding to π → π* and n → π* electronic transitions within the aromatic ring and the carbonyl group. researchgate.net
The position of the maximum absorption wavelength (λmax) is influenced by the molecular structure and the solvent used. researchgate.net In related aurone (B1235358) structures, which contain a benzofuranone moiety, substitutions on the benzofuranone ring have a definite impact on the UV-Vis spectral properties. beilstein-journals.org For example, halogen substitution can cause a shift in the λmax. beilstein-journals.org The study of these electronic transitions is important for applications where the compound's interaction with light is relevant, such as in the development of dyes or photosensitive materials. beilstein-journals.orgresearchgate.net
Table 5: UV-Vis Spectroscopic Data for Related Benzofuranone Structures
| Compound Class | Solvent | λmax (nm) | Notes | Reference |
|---|---|---|---|---|
| Aurones (contain benzofuranone) | Acetonitrile | ~390 | Halogen substitution at the 4-position causes a red-shift compared to the unsubstituted compound. | beilstein-journals.org |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography stands as the most powerful method for the unambiguous determination of a molecule's three-dimensional structure in the solid state. This technique provides precise information on bond lengths, bond angles, and crystal packing, confirming the absolute configuration and connectivity of atoms. By diffracting X-rays off a single crystal, a unique pattern is generated that, through mathematical reconstruction, yields a detailed electron density map and, consequently, the atomic arrangement of the molecule.
While X-ray crystallography is a critical tool for structural validation, specific crystallographic data for this compound is not extensively detailed in foundational chemical literature. However, the analysis of structurally related isomers provides a clear indication of the data that such an experiment would yield. For instance, the crystallographic analysis of its isomer, 6-bromo-3H-isobenzofuran-1-one, reveals key structural parameters that are characteristic of this class of compounds. This analysis confirms the planar nature of the fused ring system and the precise location of the bromine substituent.
To illustrate the typical results from such an analysis, the crystallographic data for the related isomer 6-bromo-3H-isobenzofuran-1-one are presented below.
Table 1: Example Crystallographic Data for a Related Isomer (6-bromo-3H-isobenzofuran-1-one)
| Parameter | Value |
|---|---|
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 9.29 Å, b = 8.50 Å, c = 9.79 Å |
| β angle | 90.47° |
Data sourced from an analysis of 6-bromo-3H-isobenzofuran-1-one, a structural isomer of this compound.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (primarily carbon, hydrogen, and nitrogen) within a compound. This method provides an essential check of a sample's purity and confirms that its empirical formula aligns with the expected molecular formula. The process involves combusting a small, precisely weighed sample of the compound under controlled conditions and quantifying the resulting combustion products (such as carbon dioxide and water).
For this compound, with the molecular formula C₈H₅BrO₂, the theoretical elemental composition can be calculated with high precision. Experimental results from synthesized batches of the compound are then compared against these theoretical values. A close correlation between the found and calculated percentages provides strong evidence for the correct elemental composition and high purity of the sample. Several research reports corroborate the composition of this compound through this method. wiley-vch.deamazonaws.com
Table 2: Elemental Analysis Data for this compound
| Element | Theoretical % | Found % (Example 1) wiley-vch.de | Found % (Example 2) amazonaws.com |
|---|---|---|---|
| Carbon (C) | 45.10 | 45.20 | 44.99 |
| Hydrogen (H) | 2.37 | 2.44 | 2.37 |
Theoretical values are calculated based on the molecular formula C₈H₅BrO₂.
This close agreement between the calculated and experimentally determined values serves to verify the molecular formula of the synthesized compound.
Computational and Theoretical Studies on 7 Bromo 3 Benzofuranone and Its Derivatives
Density Functional Theory (DFT) Calculations for Electronic and Vibrational Properties
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic and vibrational properties of molecules. DFT methods are employed to investigate the fundamental aspects of 7-Bromo-3-benzofuranone, offering a detailed understanding of its molecular geometry, orbital energies, and charge distribution. These calculations are crucial for predicting the molecule's stability, reactivity, and spectroscopic signatures.
Geometry Optimization and Conformational Analysis
The first step in most computational studies is the optimization of the molecular geometry to find the most stable arrangement of atoms. For this compound and its derivatives, DFT calculations are used to determine bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation. vistas.ac.inunibo.it This process is essential as the three-dimensional structure of a molecule dictates its physical and chemical properties.
Conformational analysis of related benzofuranone derivatives has shown that the substitution pattern can significantly influence the preferred geometry. beilstein-journals.orgresearchgate.net For instance, studies on substituted benzofuranones reveal that the presence and position of different functional groups can lead to distinct stable conformations, which in turn affects their interaction with biological targets. acs.org Computational methods allow for the exploration of the potential energy surface to identify various low-energy conformers and their relative stabilities. unibo.itwisc.edu
Table 1: Selected Computed Structural Parameters for Benzofuranone Derivatives
| Parameter | Bond Length (Å) / Bond Angle (°) | Reference |
|---|---|---|
| C=O Bond Length | 1.213 - 1.268 | vistas.ac.in |
| C-O Bond Length | 1.436 | vistas.ac.in |
| C-C Bond Length (Aromatic) | 1.344 - 1.444 | vistas.ac.in |
| C-C Bond Length (Saturated) | 1.495 - 1.564 | vistas.ac.in |
| C-C-C Bond Angle | 102.890 - 132.692 | vistas.ac.in |
Note: The data presented is for a related benzofuranone derivative and serves as an illustrative example of the types of parameters obtained from DFT calculations.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) and Chemical Reactivity
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. wuxibiology.comresearchgate.net The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and polarizability. ijarset.comedu.krd A smaller gap generally implies higher reactivity. ijarset.comedu.krd
For this compound and its derivatives, DFT calculations are used to compute the energies of the HOMO and LUMO. researchgate.net This analysis helps in predicting the sites susceptible to electrophilic and nucleophilic attack. For instance, a lower LUMO energy suggests a greater susceptibility to nucleophilic attack. wuxibiology.com The distribution of the HOMO and LUMO lobes over the molecule indicates the regions where these frontier orbitals are localized, providing further insight into its reactive behavior. wuxibiology.com
Table 2: Key Quantum Chemical Descriptors Derived from FMO Analysis
| Descriptor | Formula | Significance |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |
| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates reactivity. |
| Electronegativity (χ) | χ = (I + A) / 2 | Power of an atom to attract electrons. |
| Chemical Potential (μ) | μ = -χ | "Escaping tendency" of electrons. |
These descriptors are commonly calculated from HOMO and LUMO energies to quantify the reactivity of molecules. ijarset.comedu.krd
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bond Orbital (NBO) analysis is a powerful tool for studying intramolecular interactions, such as hyperconjugation and charge delocalization. uni-muenchen.dematerialsciencejournal.org It transforms the complex, delocalized molecular orbitals into localized, one-center (lone pairs) and two-center (bonds) orbitals that align with the familiar Lewis structure concept. uni-muenchen.de This method provides a quantitative measure of the stabilization energy associated with electron delocalization from a filled (donor) NBO to an empty (acceptor) NBO. materialsciencejournal.org
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP surface is color-coded to represent the electrostatic potential, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicating regions of low electron density (positive potential, susceptible to nucleophilic attack). researchgate.net
For this compound, the MEP map would likely show a region of negative potential around the carbonyl oxygen atom due to its high electronegativity and lone pairs, making it a likely site for interaction with electrophiles. researchgate.netresearchgate.net Conversely, regions near the hydrogen atoms and potentially the bromine atom would exhibit a more positive potential. This visual representation of charge distribution is instrumental in understanding intermolecular interactions, including hydrogen bonding and halogen bonding, which are crucial for biological activity. researchgate.net
Molecular Docking Simulations for Ligand-Protein Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. researchgate.net This method is widely used in drug discovery to understand the binding mode of potential drug candidates and to estimate their binding affinity. researchgate.net For this compound and its derivatives, molecular docking simulations can provide valuable insights into their potential as inhibitors of specific enzymes or as ligands for various receptors. researchgate.netnih.gov
Studies on related benzofuranone derivatives have demonstrated the utility of molecular docking in rationalizing their biological activities. researchgate.netresearchgate.net For instance, docking simulations of benzofuranone-based compounds into the active site of enzymes like monoamine oxidase (MAO) have helped to elucidate the key interactions responsible for their inhibitory effects. researchgate.net These interactions often involve hydrogen bonds, hydrophobic interactions, and sometimes halogen bonds with specific amino acid residues in the protein's binding pocket. The results of docking studies can guide the design of new derivatives with improved potency and selectivity. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. oalib.com By identifying the physicochemical properties or structural features (descriptors) that are critical for activity, QSAR models can be used to predict the activity of new, untested compounds.
While specific QSAR studies focused solely on this compound are not extensively reported in the provided search results, the principles of QSAR are applicable to this class of compounds. For a series of this compound derivatives, one could develop a QSAR model by calculating a variety of molecular descriptors (e.g., electronic, steric, hydrophobic) and correlating them with their experimentally determined biological activities (e.g., anticancer, antimicrobial). Such models can be valuable tools for prioritizing the synthesis of new analogs with potentially enhanced therapeutic properties. oalib.com The development of reliable QSAR models often relies on data from a diverse set of compounds and rigorous statistical validation.
Non-Linear Optical (NLO) Properties Prediction and Analysis
The investigation of non-linear optical (NLO) properties in organic molecules is a significant area of materials science, driven by potential applications in optoelectronics, optical data storage, and bioimaging. nih.govjournaleras.comuniv-rennes.fr Benzofuranone derivatives, due to their conjugated π-electron systems, are promising candidates for NLO materials. nih.gov Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting and understanding the NLO response of these molecules before their synthesis, saving time and resources. journaleras.com
The NLO response of a molecule is primarily described by its polarizability (α) and first-order hyperpolarizability (β). When a molecule is subjected to a strong electric field, such as from a laser, its induced dipole moment can be expressed as a power series. The β term governs the second-order effects, such as second-harmonic generation, and a large β value is indicative of a strong NLO response. aps.org
Theoretical studies on benzofuranone derivatives show that their NLO properties can be finely tuned by modulating the molecular structure. nih.gov The introduction of electron-donating (donor) and electron-withdrawing (acceptor) groups across the π-conjugated framework can significantly enhance the intramolecular charge transfer (ICT), which is a key factor for a large hyperpolarizability. nih.gov
A computational study on a series of 2-(5-formylbenzofuran-2-yl)acetamide derivatives explored the effect of various substituents on the NLO properties. nih.gov The calculations, performed using DFT, revealed a distinct trend in both polarizability (⟨α⟩) and first hyperpolarizability (βvec). The results demonstrated that the presence of a nitro group (-NO2), a strong electron acceptor, resulted in the highest hyperpolarizability value among the studied compounds. nih.gov This highlights the importance of the donor-acceptor character in designing effective NLO molecules.
Table 1: Calculated NLO Properties of Substituted Benzofuranone Derivatives
| Substituent Group (R) | Polarizability ⟨α⟩ (a.u.) | First Hyperpolarizability β |
| -OH | 179.99 | 1007.45 |
| -OCH₃ | 185.39 | 1294.50 |
| -NH₂ | 184.28 | 1205.77 |
| -NHCH₃ | 196.26 | 2154.51 |
| -NO₂ | 188.42 | 3448.91 |
Data sourced from a computational study on 2-(5-formylbenzofuran-2-yl)acetamide derivatives, where 'R' is attached to the acetamide (B32628) nitrogen. nih.gov The values illustrate the influence of different functional groups on NLO properties within the benzofuranone scaffold.
While specific NLO data for this compound is not extensively documented in existing literature, the bromine atom, being an electron-withdrawing group, is expected to influence the molecule's electronic distribution and contribute to its NLO response. The principles derived from related derivatives suggest that combining the bromo-substitution with strong donor groups could be a viable strategy to enhance the NLO properties of the this compound scaffold.
Topological Analyses (e.g., ELF, LOL, RDG, NCI) for Bonding Characteristics
Topological analyses of electron density are powerful computational tools used to visualize and understand the nature of chemical bonding and non-covalent interactions (NCI) within a molecular system. sobereva.comniscpr.res.in These methods provide a deeper insight than simple structural formulas by mapping the characteristics of the electron density (ρ) and its derivatives. For complex heterocyclic systems like this compound, these analyses can elucidate the intricacies of its electronic structure.
Electron Localization Function (ELF) and Localized Orbital Locator (LOL): ELF and LOL are functions that reveal the extent of electron localization in a molecule. niscpr.res.in They are invaluable for identifying covalent bonds, lone pairs, and the shell structure of atoms. niscpr.res.inresearchgate.net In computational studies of benzofuranone derivatives, ELF and LOL analyses show high localization values in regions corresponding to covalent bonds and the lone pairs of heteroatoms like oxygen. researchgate.netresearchgate.net For this compound, high ELF/LOL values would be expected for the C-C, C-H, C=O, C-O, and C-Br bonds, as well as for the oxygen lone pairs, confirming their covalent and localized nature. Delocalized π-electron systems in the benzene (B151609) and furan (B31954) rings would show intermediate localization values. researchgate.net
Reduced Density Gradient (RDG) and Non-Covalent Interactions (NCI): The RDG is a function of the electron density and its gradient, designed to identify and visualize weak, non-covalent interactions. dergipark.org.trjussieu.fr When plotted against the electron density multiplied by the sign of the second Hessian eigenvalue (sign(λ₂)ρ), the RDG analysis generates characteristic spikes in low-density regions that correspond to different types of interactions. frontiersin.org This visualization is often color-coded:
Blue: Strong, attractive interactions (e.g., hydrogen bonds)
Green: Weak, delocalized interactions (e.g., van der Waals forces)
Red: Strong, repulsive interactions (e.g., steric clashes in ring systems)
In studies of related benzofuranone and brominated organic molecules, RDG analysis has been used to map the landscape of intermolecular and intramolecular interactions. researchgate.netdergipark.org.trresearchgate.net For this compound, an RDG analysis would be expected to reveal green-hued, van der Waals surfaces around the aromatic rings. A key feature would be the region around the bromine atom, which can participate in halogen bonding—a type of non-covalent interaction. The analysis would also show red-colored areas of steric repulsion within the fused ring system. researchgate.netdergipark.org.tr These topological methods are typically carried out using specialized software like Multiwfn. sobereva.comresearchgate.net
Table 2: Application of Topological Analyses to Benzofuranone Derivatives
| Analysis Method | Information Revealed | Expected Findings for this compound |
| ELF / LOL | Electron localization, identification of covalent bonds and lone pairs. | High localization at C-C, C=O, C-Br bonds and oxygen lone pairs. Delocalization in the aromatic π-system. |
| RDG / NCI | Visualization and characterization of non-covalent interactions. | van der Waals interactions on planar surfaces, potential for halogen bonding at the bromine atom, and steric repulsion in the ring structure. |
These computational techniques provide a detailed electronic picture of this compound and its derivatives, complementing experimental data and guiding the design of new functional materials. researchgate.netresearchgate.net
Biological and Pharmacological Research Applications of 7 Bromo 3 Benzofuranone Derivatives
Anticancer and Cytotoxic Activity Investigations
The quest for novel and more effective anticancer agents has led researchers to explore the potential of 7-Bromo-3-benzofuranone derivatives. These compounds have shown promising cytotoxic activity against various cancer cell lines, including those of the breast, lung, prostate, and leukemia. mdpi.com The introduction of a bromine atom into the benzofuranone structure is often associated with enhanced anticancer properties. mdpi.comnih.gov
Mechanisms of Action in Diverse Cancer Cell Lines
The anticancer effects of this compound derivatives are exerted through multiple mechanisms that can vary depending on the specific derivative and the cancer cell line. A common theme in their mechanism of action is the induction of apoptosis, or programmed cell death, in cancer cells. mdpi.comresearchgate.net For instance, certain bromo derivatives of benzofuran (B130515) have shown selective toxicity towards human leukemia cells (K562 and HL-60), inducing apoptosis in these cell lines. mdpi.com The pro-apoptotic effects of some derivatives have been confirmed through the increased activity of caspases, such as caspase-3/7, which are key executioners of apoptosis. researchgate.netmdpi.com
In some cases, the cytotoxic activity is linked to pro-oxidative effects, leading to an increase in reactive oxygen species (ROS) within cancer cells. researchgate.netmdpi.com This oxidative stress can damage cellular components and trigger apoptotic pathways. Furthermore, some derivatives have been found to inhibit the release of pro-inflammatory cytokines like interleukin-6 (IL-6) in cancer cells, which can contribute to their antitumor potential. researchgate.netmdpi.com
The table below summarizes the cytotoxic activity of selected this compound derivatives against various cancer cell lines.
| Derivative/Compound | Cancer Cell Line(s) | Observed Effect | Reference(s) |
| 1,1′-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone | K562 (leukemia), HL-60 (leukemia) | Selectively toxic, induces apoptosis | mdpi.commdpi.com |
| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | A549 (lung cancer) | Promising cytotoxic activity | mdpi.com |
| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | A549 (lung cancer), HepG2 (liver cancer) | Significant cytotoxic activity | mdpi.com |
| 5-bromo-2-(4-nitrobenzylidene)-benzofuran-3(2H)-one | K562 (leukemia) | Potent cytotoxic activity | tandfonline.com |
Cell Cycle Arrest and Apoptosis Induction Studies
A crucial aspect of the anticancer activity of this compound derivatives is their ability to interfere with the cell cycle of cancer cells, leading to cell cycle arrest and subsequent apoptosis. mdpi.comtandfonline.comredalyc.org By halting the progression of the cell cycle at specific checkpoints, these compounds prevent cancer cells from dividing and proliferating.
For example, studies have shown that certain derivatives can induce cell cycle arrest at the G2/M phase in liver cancer (HepG2) and lung cancer (A549) cells. mdpi.com In some instances, a slight increase in the S phase population has also been observed, suggesting a multi-faceted impact on cell cycle regulation. mdpi.com The disruption of the cell cycle profile is a known trigger for apoptosis. researchgate.net
The pro-apoptotic activity of these compounds is further substantiated by assays that detect markers of apoptosis. The Annexin V-FITC test has been used to confirm that some benzofuran derivatives induce apoptosis in K562 leukemia cells. researchgate.net Furthermore, increased activity of caspase 3/7, key enzymes in the apoptotic cascade, has been observed in cancer cells treated with these derivatives, indicating a caspase-dependent mechanism of apoptosis. researchgate.netmdpi.com Some derivatives have also been shown to elevate the expression of p53, a tumor suppressor gene that plays a critical role in inducing apoptosis. researchgate.net
Tubulin-Binding and Microtubule Modulation
The cytoskeleton, particularly microtubules, is a well-established target for anticancer drugs. Microtubules are dynamic polymers of tubulin that are essential for cell division, and their disruption can lead to mitotic arrest and apoptosis. Several derivatives of this compound have been investigated for their ability to interact with tubulin and modulate microtubule dynamics. mdpi.comnih.gov
Research has identified tubulin as a molecular target for some of the most active bromoalkyl and bromoacetyl derivatives of benzofurans. mdpi.com These compounds have been shown to inhibit tubulin polymerization. nih.gov For instance, certain di-substituted brominated derivatives of noscapine (B1679977), a compound containing a benzofuranone-like ring, exhibit higher tubulin binding activity than the parent compound and effectively affect tubulin polymerization. juniperpublishers.comresearchgate.net Computational docking studies have suggested that these compounds may bind to the colchicine (B1669291) binding site on tubulin, a site known to be targeted by microtubule-destabilizing agents. juniperpublishers.comebi.ac.uk The interaction with tubulin can lead to a stall in the cell cycle, often observed as an accumulation of cells in mitosis with abnormal spindle morphologies. nih.gov
Enzyme Inhibition Profiles (e.g., MEK1,2)
The mitogen-activated protein kinase (MAPK) pathway, particularly the MEK/ERK cascade, is frequently hyperactivated in human cancers and is a key target for cancer therapy. nih.gov Some this compound derivatives have been explored as inhibitors of MEK1 and MEK2, the kinases that activate ERK.
One class of compounds, 4-(4-bromo-2-fluorophenylamino)-1-methylpyridin-2(1H)-ones, has been identified as a new class of ATP noncompetitive MEK inhibitors. researchgate.net These inhibitors have demonstrated excellent cellular potency and the ability to inhibit ERK phosphorylation in tumor models. researchgate.net The development of bifunctional inhibitors that target both MEK and another key signaling pathway, such as the PI3K/Akt pathway, is also an active area of research. nih.gov For example, a derivative containing a bromoacetamide moiety has been synthesized as part of a series of dual MEK and PI3K inhibitors, showing potent inhibition of both kinases. nih.gov
The table below highlights the enzyme inhibitory activity of specific derivatives.
| Inhibitor Class/Derivative | Target Enzyme(s) | Activity | Reference(s) |
| 4-(4-Bromo-2-fluorophenylamino)-1-methylpyridin-2(1H)-ones | MEK1, MEK2 | ATP noncompetitive inhibition, potent cellular activity | researchgate.netacs.org |
| Bromoacetamide-containing derivative | MEK, PI3K | Dual inhibition, potent activity | nih.gov |
Antimicrobial Research Applications
In addition to their anticancer properties, derivatives of this compound have been investigated for their potential as antimicrobial agents. cuestionesdefisioterapia.com The benzofuran scaffold itself is known to be a core component of many compounds with antibacterial and antifungal activities. nih.govresearchgate.net
Antibacterial Efficacy and Mode of Action
Research has shown that the introduction of a halogen, such as bromine, into the benzofuran structure can lead to significant antimicrobial activity. mdpi.com Derivatives containing a halogen in the aromatic ring have demonstrated activity against Gram-positive cocci and have also exhibited antifungal properties. mdpi.com
For instance, certain synthesized benzofuran derivatives have shown potent antibacterial activity against Enterococcus faecalis and significant activity against Candida albicans. cuestionesdefisioterapia.com The mode of action for the antibacterial effects of these compounds is still under investigation, but it is believed that the benzofuran ring and its substituents play a crucial role in interacting with bacterial targets. The substitution pattern on the benzofuran nucleus, including the presence of halogens, nitro groups, and hydroxyl groups at specific positions, appears to be critical for antibacterial activity. rsc.org Some studies have suggested that the antimicrobial activity is more dependent on substitutions on the furan (B31954) ring of the benzofuran system than on the aromatic part. rsc.org
The table below presents the antimicrobial activity of selected benzofuran derivatives.
| Derivative(s) | Target Microorganism(s) | Activity | Reference(s) |
| Halogenated 3-benzofurancarboxylic acid derivatives (Compounds III, VI) | Gram-positive cocci (Staphylococcus spp.), Candida albicans, Candida parapsilosis | Antimicrobial activity (MIC 50-200 µg/mL), Antifungal activity (MIC 100 µg/mL) | mdpi.com |
| 7-chlorobenzofuran-3-yl hydrazine (B178648) and 5-nitrobenzofuran-3-yl hydrazine derivatives (M5a, M5g) | Enterococcus faecalis | Potent antibacterial activity (at 50µg/ml) | cuestionesdefisioterapia.com |
| 7-chlorobenzofuran-3-yl hydrazine and 5-nitrobenzofuran-3-yl hydrazine derivatives (M5i, M5k, M5l) | Candida albicans | Significant antibacterial activity (at 25µg/ml) | cuestionesdefisioterapia.com |
Antifungal Efficacy and Mode of Action
Derivatives of this compound have demonstrated notable antifungal properties. Research has shown that the introduction of bromine into the benzofuran structure can significantly enhance its antifungal efficacy. For instance, the conversion of methyl 7-acetyl-6-hydroxy-3-methyl-2-benzofurancarboxylate to its dibromo derivative, methyl 7-acetyl-5-bromo-6-hydroxy-3-bromomethyl-2-benzofurancarboxylate, resulted in a drastic increase in antifungal activity. nih.gov Some brominated benzofuran derivatives have shown synergistic antifungal activity when combined with the drug amiodarone, suggesting their potential use in preventing and treating fungal infections in plants. mdpi.com
The mode of action for the antifungal effects of these derivatives is believed to involve multiple mechanisms. One proposed mechanism is the disruption of intracellular calcium homeostasis. nih.gov Studies on certain benzofuran derivatives revealed that while the compounds themselves did not directly trigger calcium fluxes, they augmented the amiodarone-elicited increase in cytoplasmic calcium concentration. nih.gov This suggests that their antifungal action is at least partially mediated by changes in cytoplasmic calcium levels. nih.gov Additionally, the general antimicrobial properties of benzofuran derivatives are attributed to their interaction with various molecular targets, including enzymes and receptors, where the bromine atom and the ketone group are crucial for their reactivity and binding to biological molecules.
It has also been observed that the antifungal activity of benzofuran derivatives can be more potent than their antibacterial activity. rsc.org Some synthesized derivatives have exhibited better antimycotic activities than the reference drug fluconazole, with particularly strong inhibition against Aspergillus flavus compared to Candida albicans. rsc.org
Table 1: Antifungal Activity of Selected Benzofuran Derivatives
| Compound | Target Fungi | Activity | Reference |
| Methyl 7-acetyl-5-bromo-6-hydroxy-3-bromomethyl-2-benzofurancarboxylate | Cryptococcus neoformans, Aspergillus fumigatus | Significant antifungal activity | nih.gov |
| Benzofuran-amidrazones | Fungal strains | Significant antifungal potency | rsc.org |
| Visnagin derivatives | Fungal strains | Better antimycotic activities than fluconazole | rsc.org |
Antioxidant Activity Investigations
Benzofuranone derivatives, including those with bromine substitutions, have been investigated for their antioxidant potential. The core structure of benzofuran is recognized for its ability to scavenge free radicals, which contributes to its antioxidant properties and potential role in mitigating oxidative stress-related conditions. The antioxidant activity of these compounds is often evaluated through assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging test. rsc.org
The presence and position of substituents on the benzofuran ring influence the antioxidant capacity. For example, a series of 1,3-benzofuran derivatives demonstrated very similar antioxidant activities, with EC50 values in the millimolar range. rsc.org Furthermore, novel benzofuran-2-carboxamide (B1298429) derivatives have shown moderate to appreciable antioxidant activity. rsc.org
Research has also explored the development of benzofuranone derivatives that combine the properties of both carbon-centered radical antioxidants and primary antioxidants. google.com This dual functionality is intended to improve the stability of materials like plastics by effectively quenching different types of radicals. google.com
Table 2: Antioxidant Activity of Selected Benzofuran Derivatives
| Compound/Derivative Class | Assay | Finding | Reference |
| Benzofuranone derivatives | General | Ability to scavenge free radicals | |
| 1,3-Benzofuran derivatives | DPPH | EC50 values of 8.57, 9.72, 8.27, and 10.59 mM | rsc.org |
| Benzofuran-2-carboxamide derivative (Compound 65) | LPO inhibition, DPPH radical formation inhibition | 62% inhibition of LPO, 23.5% inhibition of DPPH at 100 μM | rsc.org |
| Benzofuran ester (Compound 64) | DPPH | Highest free radical scavenging activity in its series | rsc.org |
Anti-inflammatory Research
Benzofuran derivatives have been the subject of anti-inflammatory research due to their ability to modulate inflammatory pathways. researchgate.netresearchgate.net Studies have shown that certain derivatives can inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6). researchgate.netresearchgate.net For example, specific benzofuran derivatives were found to decrease IL-6 secretion in cancer cell lines. researchgate.net
The anti-inflammatory potential is also linked to the inhibition of enzymes involved in the inflammatory process. For instance, some benzofuran derivatives with N-aryl piperazine (B1678402) have demonstrated good anti-inflammatory activity by inhibiting the production of nitric oxide (NO). rsc.org One such compound inhibited NO production with an IC50 value of 5.28 μM. rsc.org
Furthermore, research into novel 1,2,3-triazole derivatives, using epacadostat (B560056) as a lead compound, has shown that these molecules can significantly inhibit the secretion of the inflammatory factor TNF-α at the cellular level and exhibit in vivo anti-inflammatory activity. sioc-journal.cn This highlights the potential of using the benzofuran scaffold to develop new anti-inflammatory agents.
Antiviral Activity Studies
The antiviral potential of benzofuran derivatives has been an active area of investigation. researchgate.net These compounds have been shown to possess a broad spectrum of biological activities, including anti-HIV properties. researchgate.net The core benzofuran structure is a key component in many natural and synthetic compounds with antiviral effects. rsc.org
Recent studies have identified benzofuran derivatives as agonists of the Stimulator of Interferon Genes (STING) pathway, which plays a crucial role in the innate immune response to viral infections by inducing type I interferons (IFN-I). nih.gov Several benzofuran derivatives were found to induce IFN-β transcription in a STING-dependent manner. nih.gov This mechanism allows them to inhibit the replication of viruses such as human coronavirus 229E and SARS-CoV-2 at nanomolar concentrations. nih.gov Their antiviral activity is confirmed to be IFN-dependent, as they are inactive in cells lacking IFN production. nih.gov
One specific benzofuran derivative found in Eupatorium adenophorum demonstrated antiviral effects against respiratory syncytial virus (RSV) with IC50 values of 2.3 and 2.8 μM for different strains. rsc.org
Table 3: Antiviral Activity of Selected Benzofuran Derivatives
| Compound/Derivative Class | Virus | Activity/Mechanism | Reference |
| Benzofuran derivatives | Human coronavirus 229E, SARS-CoV-2 | STING-dependent IFN-I induction, inhibition of viral replication at nanomolar concentrations | nih.gov |
| Compound 56 (from Eupatorium adenophorum) | Respiratory Syncytial Virus (RSV) | IC50 values of 2.3 and 2.8 μM | rsc.org |
Structure-Activity Relationship (SAR) Studies for Biological Potency and Selectivity
Structure-activity relationship (SAR) studies of benzofuran derivatives are crucial for understanding how chemical modifications influence their biological activities, thereby guiding the design of more potent and selective therapeutic agents. rsc.orgmdpi.com These studies have revealed that the type and position of substituents on the benzofuran ring system are critical determinants of their pharmacological effects. nih.gov
For instance, the introduction of substituents at specific positions within the benzofuran core can lead to new derivatives with unique structural characteristics and enhanced therapeutic value. mdpi.com The antimicrobial activity of benzofuran derivatives, for example, appears to be more dependent on substitutions on the heterocyclic furan ring than on the aromatic moiety. rsc.org
The position of bromine substitution on the benzofuran ring significantly impacts its bioactivity. Bromination at the 7-position creates a distinct electronic profile compared to other positions, such as the 5-bromo derivatives. The electron-withdrawing nature of bromine at this position can enhance the reactivity for further functionalization.
In terms of cytotoxicity, halogen substitution at the 6- or 7-positions generally results in lower cytotoxicity compared to substitutions at the 4-position. researchgate.netbeilstein-journals.org However, there are exceptions, as a 7-bromo aurone (B1235358) derivative showed unexpected toxicity. beilstein-journals.org In some cases, substituting the R1 position with a bromine atom while the main structure was 2-phenylbenzoxazole (B188899) decreased the inhibitory effect, indicating the complexity of these relationships. rsc.org The presence of two bromo substituents can lead to increased antimicrobial activity compared to those with a single halogen or other substituent group. rsc.org
The addition of other halogens like chlorine and fluorine, as well as methoxy (B1213986) groups, also plays a significant role in the bioactivity of benzofuranone derivatives. The presence of a chloro substituent on pyrazoline and pyrazole (B372694) moieties attached to a benzofuran has been shown to increase antimicrobial activities. rsc.org In general, electron-withdrawing groups on the benzofuran ring and electron-donating groups on an aromatic side chain tend to result in good activity. rsc.org
In aurone derivatives, a subclass of benzofuranones, the position of a methoxy group in the 4-position of the benzofuranone moiety and the presence of a bromine atom in the para position of a benzene (B151609) ring strongly influence the fluorescence behavior. researchgate.net The presence of both bromine and methoxy groups can influence biological properties, with one such derivative exhibiting stronger pro-oxidative and pro-apoptotic effects compared to a derivative without these groups. researchgate.netresearchgate.net Halogen substitutions, in general, are considered beneficial for cytotoxic properties due to their hydrophobic and electron-donating nature, which can enhance binding affinity through halogen bonding. nih.gov
Design and Evaluation of Hybrid Benzofuran Analogues for Enhanced Therapeutic Potential
The strategy of molecular hybridization, which involves combining two or more pharmacophores into a single molecular entity, has emerged as a powerful approach in drug design. This technique aims to create hybrid compounds with enhanced affinity for multiple targets, improved therapeutic efficacy, or a more desirable pharmacological profile. nih.govmdpi.com The benzofuran scaffold, particularly derivatives of this compound, serves as a versatile foundation for developing such hybrid molecules due to its inherent biological activities. Researchers have explored the synthesis of novel hybrids by integrating the benzofuran core with other heterocyclic systems to develop potent agents for various therapeutic applications, including anticancer and anti-inflammatory treatments. nih.govmdpi.com
Anticancer Hybrid Analogues
In the quest for more effective cancer therapies, several studies have focused on designing benzofuran-based hybrids that target specific pathways involved in cancer progression.
One approach involved the design and synthesis of a novel series of benzofuran derivatives intended to act as dual inhibitors of Phosphatidylinositol 3-Kinase (PI3K) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR2), two key targets in cancer treatment. nih.gov In this research, a compound designated as compound 8 demonstrated significant inhibitory action against PI3K and VEGFR-2, with IC₅₀ values of 2.21 nM and 68 nM, respectively. nih.gov This dual inhibition suggests a potent mechanism for disrupting cancer cell signaling and angiogenesis. The compound also showed notable activity against hepatocellular (HePG2) and prostate cancer (PC3) cell lines. nih.gov
Another strategy involved creating hybrids of benzofuran with oxindole. A series of oxindole-based benzofuran hybrids were designed and synthesized to function as dual inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and Glycogen Synthase Kinase-3β (GSK-3β). rsc.org Among these, compounds 22d and 22f were identified as the most potent, with significant inhibitory activity against MCF-7 and T-47D breast cancer cell lines, surpassing the reference drug staurosporine (B1682477) in some cases. rsc.org
Furthermore, the hybridization of the benzofuran scaffold with pyrazole has yielded promising results. A series of 2-(pyrazolyl)benzofuran derivatives were evaluated for their antiproliferative effects against the HeLa cervical cancer cell line. rsc.org Several of these compounds showed potency comparable or superior to the standard drug doxorubicin. Specifically, derivative 91m emerged as the most powerful anticancer agent in the series, with an IC₅₀ value of 0.60 μM. rsc.org
The modification of natural products containing a benzofuranone ring, such as noscapine, has also been a fruitful area of research. A third-generation noscapine analogue, N-(3-bromobenzyl) noscapine (6f) , which incorporates a bromobenzyl group, demonstrated a significantly higher binding affinity for tubulin (K_D, 38 ± 4.0 µM) compared to the parent compound. plos.org This enhanced activity translated to potent cytotoxicity against various cancer cell lines, with IC₅₀ values ranging from 6.7 µM to 26.9 µM. plos.org
Table 1: Anticancer Activity of Hybrid Benzofuran Analogues
| Compound | Hybrid Structure | Target(s) | Cell Line(s) | Reported Activity (IC₅₀ / K_D) | Reference |
|---|---|---|---|---|---|
| Compound 8 | Benzofuran-based | PI3K / VEGFR-2 | HePG2, PC3 | 2.21 nM (PI3K), 68 nM (VEGFR-2) | nih.gov |
| Compound 22d | Benzofuran-Oxindole | CDK2 / GSK-3β | MCF-7, T-47D | 3.41 µM (MCF-7), 3.82 µM (T-47D) | rsc.org |
| Compound 22f | Benzofuran-Oxindole | CDK2 / GSK-3β | MCF-7, T-47D | 2.27 µM (MCF-7), 7.80 µM (T-47D) | rsc.org |
| Compound 91m | Benzofuran-Pyrazole | Not specified | HeLa | 0.60 µM | rsc.org |
| Compound 6f | Benzofuranone-Isoquinoline | Tubulin | Various | 6.7 - 26.9 µM (IC₅₀), 38 µM (K_D) | plos.org |
Anti-inflammatory Hybrid Analogues
Leveraging the known anti-inflammatory properties of the benzofuran core, researchers have designed hybrids incorporating nitrogen-containing heterocycles like piperazine and tetrazole. mdpi.com The goal of this molecular hybridization was to discover new agents capable of inhibiting inflammatory mediators. mdpi.com
In one such study, a series of new heterocyclic/benzofuran hybrids were synthesized and screened for their ability to inhibit the production of nitric oxide (NO) in RAW-264.7 cell lines. mdpi.com Among the synthesized compounds, compound 5d , a benzofuran-piperazine hybrid, showed an excellent inhibitory effect on NO generation with an IC₅₀ value of 52.23 ± 0.97 μM. mdpi.com Importantly, this compound exhibited low cytotoxicity, suggesting a favorable therapeutic window. mdpi.com The design of these hybrids included varying the length of the linker bridge between the benzofuran and heterocyclic moieties to optimize activity. mdpi.com
Table 2: Anti-inflammatory Activity of Hybrid Benzofuran Analogues
| Compound | Hybrid Structure | Target/Assay | Cell Line | Reported Activity (IC₅₀) | Reference |
|---|
| Compound 5d | Benzofuran-Piperazine | Nitric Oxide (NO) Inhibition | RAW-264.7 | 52.23 ± 0.97 µM | mdpi.com |
Catalytic and Material Science Applications of 7 Bromo 3 Benzofuranone Scaffolds
Utilization as Reagents or Building Blocks in Complex Organic Synthesis
The 7-Bromo-3-benzofuranone scaffold is a valuable intermediate and building block in the field of organic synthesis, particularly for constructing more complex molecular architectures. Its inherent reactivity allows for various chemical transformations, making it a precursor for a wide range of derivatives, including those with potential applications in pharmaceuticals and agrochemicals.
The ketone group and the bromine atom are key functional handles for synthetic modifications. For instance, the ketone at the 3-position can be readily reduced to a hydroxyl group. A notable example is the synthesis of 7-Bromo-2,3-dihydrobenzofuran-3-ol, achieved by the reduction of 7-bromo-2,3-dihydrobenzofuran-3-one using formic acid and triethylamine (B128534) in the presence of a ruthenium catalyst. chemicalbook.com This transformation introduces a new stereocenter and functional group, opening pathways to other derivatives.
Furthermore, the benzofuranone core is instrumental in synthesizing compounds with significant biological potential. Research into benzofuran (B130515) derivatives has shown their utility in creating molecules with anticancer properties. rsc.org The this compound structure can be used as a starting point to synthesize complex heterocyclic systems, such as benzofuran-pyrazole derivatives or benzofuran-substituted chalcones, which have been investigated for their antitumor activities. rsc.org The ability to use this compound as a foundational scaffold facilitates the design and synthesis of novel bioactive agents.
| Starting Material | Reaction Type | Product | Significance | Reference |
|---|---|---|---|---|
| 7-bromo-2,3-dihydrobenzofuran-3-one | Asymmetric Reduction | (S)-7-bromo-2,3-dihydrobenzofuran-3-ol | Creates a chiral alcohol, a versatile intermediate for further synthesis. | chemicalbook.com |
| Benzofuranone Derivatives | Condensation/Cyclization | Benzofuran-pyrazole derivatives | Synthesis of complex heterocycles with potential anticancer activity. | rsc.org |
| Benzofuranone Derivatives | Aldol (B89426) Condensation | Benzofuran substituted chalcones | Building blocks for compounds evaluated against human cancer cell lines. | rsc.org |
| 3-Aryl-2-benzofuranones | Enantioselective Amination | Chiral 3-amino-2-benzofuranone | Intermediate for medicinally important products like (−)-fumimycin. | acs.org |
Applications in the Production of Specialty Chemicals and Advanced Materials
The benzofuranone framework, including derivatives of this compound, is being explored for its utility in material science and the production of specialty chemicals. ontosight.aiontosight.ai These applications leverage the unique electronic and structural properties of the benzofuranone core to create materials with specific, high-value functions. ontosight.ai
One of the most well-documented applications is in the development of novel antioxidants for polymers. Benzofuranone derivatives have been patented as highly effective thermal stability protectors for plastics. google.com When added to plastic formulations, these compounds act as carbon-centered radical antioxidants, improving the material's melt flowability and color stability during processing and use. google.com They can work synergistically with primary antioxidants to provide enhanced protection against degradation. google.com
Beyond polymer additives, the broader class of benzofuran derivatives shows potential in the field of optoelectronics. These compounds have been investigated for use in advanced materials such as organic light-emitting diodes (OLEDs) and as conductive materials. scribd.com The electrochemiluminescence (ECL) properties of some benzofuranone derivatives have also been studied, indicating their potential for application in ECL-based detection technologies. researchgate.net The unique structure of the benzofuranone scaffold also makes it a candidate for creating new polymers and specialized optical materials. ontosight.ai
| Application Area | Specific Use | Function/Property | Reference |
|---|---|---|---|
| Polymer Additives | Antioxidant for plastics | Improves thermal stability, melt flow, and color stability by scavenging carbon-centered radicals. | google.com |
| Advanced Materials | Organic Light-Emitting Diodes (OLEDs) | Serves as a component in optoelectronic devices. | scribd.com |
| Specialty Chemicals | Electrochemiluminescence (ECL) Luminophores | Generates light upon electrochemical stimulation for potential use in analytical technology. | researchgate.net |
| Material Science | Development of new polymers and optical materials | The benzofuranone structure serves as a building block for materials with unique properties. | ontosight.ai |
Potential in Chiral Catalyst Development for Asymmetric Transformations
The this compound scaffold and its derivatives are valuable platforms for research in asymmetric synthesis, a field focused on controlling the three-dimensional arrangement of atoms in a molecule. These substrates are frequently used in reactions designed to create chiral molecules with high enantioselectivity, which is crucial in the pharmaceutical industry. sigmaaldrich.com
Benzofuranone-derived olefins are key substrates in powerful catalytic asymmetric cycloaddition reactions. For example, chiral phosphine (B1218219) catalysts have been used to mediate the [3+2] cycloaddition of benzofuranone-derived olefins with allenoates. nih.gov This method allows for the highly regio-, diastereo-, and enantioselective synthesis of complex spiro-benzofuranones, which contain multiple stereocenters, including a spiro-quaternary center, formed in a single step. nih.gov Similarly, C2-symmetric phosphine catalysts enable the asymmetric [3+2] cycloaddition of 3-substituted methylene (B1212753) benzofuranone derivatives to produce spirocyclopentenebenzofuranone structures with three consecutive chiral centers in high yields and stereoselectivities. rsc.org
The benzofuranone core also serves as an effective nucleophile in other types of asymmetric transformations. A novel class of chiral ligands, (S,S)-aryl sulfoxide-oxazoline (ArSOX), has been developed for the palladium-catalyzed asymmetric C–H alkylation of allylarenes with benzofuranone nucleophiles, achieving high levels of asymmetric induction. nih.gov Furthermore, the enantioselective amination of 3-aryl-2-benzofuranones has been accomplished using a chiral H8–BINOL-derived organocatalyst, yielding chiral 3-amino-2-benzofuranone products, which are valuable intermediates for medicinally important compounds. acs.org These examples highlight the critical role of the benzofuranone scaffold in testing and developing new chiral catalysts and methodologies for modern organic synthesis.
| Reaction Type | Benzofuranone Substrate | Catalyst/Ligand Type | Product Type | Key Outcome | Reference |
|---|---|---|---|---|---|
| [3+2] Cycloaddition | Benzofuranone derived olefins | Chiral Phosphine ((R)-SITCP) | 3-Spirocyclopentene benzofuran-2-ones | High enantioselectivity and regioselectivity. | nih.gov |
| [3+2] Cycloaddition | 3-Substituted methylene benzofuranones | C2-Symmetric Phosphines | Spirocyclopentenebenzofuranones | Forms three consecutive chiral stereocenters with high stereoselectivity. | rsc.org |
| Asymmetric C–H Alkylation | Benzofuranone nucleophile | Palladium(II) / cis-ArSOX Ligand | Allylated benzofuranones | High enantioselectivity (avg. >90% ee) and diastereoselectivity. | nih.gov |
| Enantioselective Amination | 3-Aryl-2-benzofuranones | Chiral H8–BINOL Calcium Phosphate | Chiral 3-amino-2-benzofuranones | High yields and enantioselectivities (up to 99% ee). | acs.org |
| Michael Addition | 3-Benzyl benzofuranone | Chiral Amine Organocatalyst | Adduct with a quaternary stereocenter | Good yield and high enantioselectivity. | unibo.it |
Future Perspectives in 7 Bromo 3 Benzofuranone Research
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of 7-Bromo-3-benzofuranone and its derivatives is a cornerstone of its research trajectory. Current methods often involve the bromination of benzofuranone precursors or various cyclization reactions. While effective, these methods can sometimes require harsh conditions or multi-step processes. Future research is geared towards the development of more efficient, environmentally friendly, and sustainable synthetic routes.
Key areas of development include:
Transition Metal Catalysis: The use of transition metals like palladium, rhodium, and copper has shown immense promise in the synthesis of dihydrobenzofuran scaffolds. nih.govrsc.org These catalysts can facilitate novel bond formations and cyclization reactions under milder conditions, often with higher yields and selectivity. nih.govrsc.org For instance, palladium-catalyzed annulation reactions have been successfully employed to create polycyclic dihydrobenzofurans. rsc.org Future work will likely focus on expanding the repertoire of transition metal catalysts and developing asymmetric syntheses to produce specific stereoisomers. nih.gov
Microwave-Assisted and Ultrasound-Assisted Synthesis: These techniques offer significant advantages in terms of reduced reaction times and increased energy efficiency. Microwave irradiation, for example, can dramatically shorten the time required for cyclization reactions from hours to minutes. Similarly, ultrasound-assisted synthesis can enhance reaction efficiency with high yields. Further exploration of these energy-efficient methods will be crucial for the large-scale and sustainable production of this compound derivatives.
One-Pot Reactions: Developing one-pot procedures where multiple reaction steps are carried out in a single reaction vessel without isolating intermediates can significantly improve efficiency and reduce waste. Copper-catalyzed one-pot synthesis of benzofurans from phenols and alkynes is a notable example. researchgate.net Future research will aim to design more complex and elegant one-pot syntheses for this compound and its analogues.
Table 1: Comparison of Synthetic Methodologies for Benzofuranone Derivatives
| Methodology | Advantages | Disadvantages | Future Research Direction |
| Traditional Cyclization | Well-established procedures | Often requires harsh conditions, multi-step | Optimization for milder conditions and higher yields |
| Transition Metal Catalysis | High efficiency, selectivity, mild conditions | Catalyst cost and removal can be a concern | Development of recyclable and earth-abundant metal catalysts |
| Microwave-Assisted Synthesis | Rapid reaction times, energy efficient | Scalability can be a challenge | Design of continuous flow microwave reactors |
| Ultrasound-Assisted Synthesis | Enhanced reaction rates, high yields | Specialized equipment required | Broader application to diverse benzofuranone syntheses |
| One-Pot Reactions | Increased efficiency, reduced waste | Complex reaction design and optimization | Development of tandem and domino reaction sequences |
Exploration of Undiscovered Biological Targets and Disease Indications
The benzofuran (B130515) scaffold is a well-known privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties. mdpi.comresearchgate.net For this compound and its derivatives, the presence of the bromine atom can enhance interactions with biological targets.
Future research will focus on:
Identifying Novel Protein Targets: While some benzofuran derivatives have been shown to inhibit enzymes like cholinesterases and protein tyrosine phosphatases, a vast number of potential protein targets remain unexplored. science.govresearchgate.net High-throughput screening of this compound libraries against diverse protein families will be instrumental in identifying novel biological targets.
Investigating New Therapeutic Areas: The reported anti-tumor and antimicrobial activities of benzofuran derivatives provide a strong foundation for further investigation. Future studies should explore the potential of this compound derivatives in other disease areas such as neurodegenerative diseases, viral infections, and metabolic disorders. For example, some benzofuran derivatives have shown potential in the context of Alzheimer's disease by inhibiting cholinesterases and β-amyloid aggregation. science.gov
Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which this compound derivatives exert their biological effects is crucial for rational drug design. This will involve detailed biochemical and cellular assays to understand how these compounds interact with their targets and modulate cellular pathways.
Advanced Computational Design for Rational Drug Discovery
Computational methods are indispensable tools in modern drug discovery, enabling the rational design of molecules with desired pharmacological properties. openmedicinalchemistryjournal.commdpi.com For this compound, computational approaches can accelerate the discovery and optimization of new drug candidates.
Future applications of computational design in this area include:
Molecular Docking and Virtual Screening: These techniques can be used to predict the binding affinity and mode of interaction of this compound derivatives with specific biological targets. openmedicinalchemistryjournal.comresearchgate.net This allows for the rapid screening of large virtual libraries of compounds to identify promising candidates for synthesis and biological evaluation.
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com By developing robust QSAR models for this compound derivatives, researchers can predict the activity of new, unsynthesized compounds and guide the design of more potent analogues.
De Novo Drug Design: This approach involves the computational generation of entirely new molecular structures with desired properties. openmedicinalchemistryjournal.com By leveraging de novo design algorithms, it is possible to create novel this compound-based scaffolds with optimized binding characteristics for a specific target.
Integration of this compound into Multifunctional Therapeutic Agents
The concept of multifunctional or hybrid drugs, which combine two or more pharmacophores into a single molecule, is a promising strategy to address complex diseases with multifactorial etiologies. The versatile scaffold of this compound makes it an ideal candidate for integration into such therapeutic agents.
Future research in this direction will involve:
Design of Hybrid Molecules: By chemically linking the this compound core with other known pharmacophores, it is possible to create hybrid molecules with dual or multiple modes of action. For example, hybridizing with moieties known to have anti-inflammatory or neuroprotective effects could lead to novel treatments for complex diseases. Recent studies have explored hybrid benzofurans with chalcones, triazoles, and imidazoles, demonstrating potent cytotoxic effects. mdpi.com
Targeting Multiple Pathways: Complex diseases like cancer and neurodegenerative disorders often involve multiple dysregulated pathways. Multifunctional agents incorporating the this compound scaffold could be designed to simultaneously modulate several of these pathways, potentially leading to synergistic therapeutic effects and reduced drug resistance.
Drug-Conjugate and Prodrug Strategies: The this compound core can be incorporated into drug-conjugates to improve targeting to specific cells or tissues. Additionally, prodrug strategies can be employed to enhance the pharmacokinetic properties of these compounds, such as their solubility and bioavailability.
Q & A
Basic: What are the standard synthetic routes for preparing 7-Bromo-3-benzofuranone, and how can reaction conditions be optimized?
This compound is typically synthesized via bromination of benzofuranone derivatives or through cyclization reactions. A practical method involves reacting benzofuran-3(2H)-one with brominating agents (e.g., NBS or Br₂ in controlled conditions). Ultrasound-assisted synthesis using mild bases like EDDA can enhance reaction efficiency, reducing reaction times to 5–30 minutes while maintaining yields >80% . Optimization requires monitoring temperature (e.g., 0–40°C), solvent choice (e.g., THF or DCM), and stoichiometric ratios to minimize side products like dibrominated analogs.
Basic: How should researchers characterize this compound using spectroscopic techniques?
Key characterization methods include:
- ¹H/¹³C NMR : Look for distinct signals for the benzofuranone core (e.g., carbonyl carbon at ~170 ppm) and bromine-induced deshielding. For example, the aromatic proton adjacent to the bromine typically appears as a doublet in the 7.5–8.0 ppm range .
- Mass Spectrometry (MS) : Confirm molecular ion peaks at m/z 215 (C₈H₅BrO₂⁺) and fragmentation patterns matching brominated benzofuranones.
- X-ray Crystallography : Resolve crystal structures to validate stereochemistry, as seen in related brominated isobenzofuranones (CCDC identifiers: 1990752–2004668) .
Basic: What safety protocols are critical when handling this compound in the lab?
- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact.
- Ventilation : Conduct reactions in fume hoods due to potential vapor release .
- Storage : Store at 0–6°C in airtight containers to prevent degradation .
- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and avoid aqueous washing to prevent uncontrolled reactions .
Advanced: How can researchers resolve contradictions in reported NMR data for this compound derivatives?
Discrepancies in NMR shifts (e.g., ±0.5 ppm for aromatic protons) may arise from solvent effects, concentration, or impurities. To address this:
- Standardize Conditions : Use deuterated solvents (CDCl₃ or DMSO-d₆) and report probe temperatures.
- Cross-Validate : Compare with literature data from peer-reviewed sources (e.g., Bolchi et al., 2020; Straniero et al., 2014) .
- Advanced Techniques : Employ 2D NMR (COSY, HSQC) to assign overlapping signals, as demonstrated for 5-Bromo-7-methoxybenzofuranone .
Advanced: What catalytic systems are effective for functionalizing this compound in cross-coupling reactions?
Palladium catalysts (e.g., Pd(PPh₃)₄) enable Suzuki-Miyaura couplings with aryl boronic acids (e.g., 4-fluorophenylboronic acid) to yield biaryl derivatives. Key considerations:
- Ligand Selection : Use SPhos or XPhos to enhance reactivity for sterically hindered substrates.
- Solvent Optimization : Mixes of toluene/ethanol (3:1) at 80°C improve yields (~75–90%) .
- Side Reactions : Monitor for debromination under prolonged heating; add KI to stabilize intermediates .
Advanced: How does this compound serve as a precursor in medicinal chemistry?
Its bromine atom acts as a leaving group, enabling substitution reactions to generate bioactive analogs. For example:
- Anticancer Agents : Coupling with trimethoxyphenyl groups via pyrazoline linkers produces compounds with IC₅₀ values <10 µM against MCF-7 cells .
- Antimicrobials : Functionalization with sulfonamide groups enhances activity against S. aureus (MIC ~2 µg/mL) .
- Mechanistic Studies : Radiolabeled derivatives (e.g., ¹⁸F analogs) are used in PET imaging to study biodistribution .
Advanced: What strategies mitigate side reactions during bromination of benzofuranone derivatives?
- Regioselective Control : Use directing groups (e.g., methoxy at C-7) to bias bromination to C-3 .
- Low-Temperature Bromination : Slow addition of Br₂ at –10°C reduces polybromination .
- In Situ Monitoring : Employ TLC or inline IR to detect intermediates and adjust reaction parameters dynamically .
Advanced: How can computational chemistry aid in designing this compound-based ligands?
- Docking Studies : Model interactions with target proteins (e.g., kinase ATP pockets) using AutoDock Vina.
- DFT Calculations : Predict electronic effects of substituents on reactivity (e.g., Fukui indices for electrophilic attack) .
- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to prioritize synthetic targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
